6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24ClN7 and its molecular weight is 433.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a wide role in drug discovery processes and have considerable biological significance . They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets to exert their effects . For instance, some pyrimidine derivatives function by inhibiting the action of α-amylase in the digestive tract, limiting carbohydrate breakdown and consequent glucose absorption .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological potential . For example, some pyrimidine derivatives can inhibit the Renin-angiotensin system, which plays a main role in water electrolyte equilibrium, cell functions, and cardiovascular structure .
Result of Action
It is known that pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7/c1-16-6-3-4-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-8-5-7-17(24)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMITLFBCITBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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